molecular formula C7H13N3O2S2 B1488075 2-amino-N-(sec-butyl)thiazole-5-sulfonamide CAS No. 2098092-97-6

2-amino-N-(sec-butyl)thiazole-5-sulfonamide

Cat. No. B1488075
CAS RN: 2098092-97-6
M. Wt: 235.3 g/mol
InChI Key: PAGRXEYIWYLPHP-UHFFFAOYSA-N
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Description

“2-amino-N-(sec-butyl)thiazole-5-sulfonamide” is a compound that belongs to the class of 2-aminothiazole derivatives . This class of compounds has emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Molecular Structure Analysis

The molecular formula of “2-amino-N-(sec-butyl)thiazole-5-sulfonamide” is C7H13N3O2S2 . The average mass is 235.327 Da and the monoisotopic mass is 235.044922 Da .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, which includes “2-amino-N-(sec-butyl)thiazole-5-sulfonamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antioxidant Activity

2-aminothiazole derivatives have been shown to possess antioxidant activity . For example, aminothiazole derivatives, such as dendrodoine analogs, have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

Antimicrobial Activity

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antimicrobial activity . These compounds have been used in different therapeutic targets, including antimicrobial applications .

Anti-inflammatory Activity

2-aminothiazole-based compounds have been associated with anti-inflammatory activities . These compounds have been used in various therapeutic targets, including anti-inflammatory applications .

Antiviral Activity

Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .

Anticonvulsant Activity

2-aminothiazole derivatives have been associated with anticonvulsant activity .

Antidiabetic Activity

2-aminothiazole derivatives have been associated with antidiabetic activity .

Antihypertensive Activity

2-aminothiazole derivatives have been associated with antihypertensive activity .

These are just a few of the many potential applications of “2-amino-N-(sec-butyl)thiazole-5-sulfonamide” in scientific research. It’s clear that this compound has a broad range of potential uses in the field of medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may interact with its targets in a way that inhibits the growth or proliferation of these cells.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may result in the inhibition of growth or proliferation of these cells.

properties

IUPAC Name

2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGRXEYIWYLPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(sec-butyl)thiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(sec-butyl)thiazole-5-sulfonamide
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